

A Technical Guide to the Natural Occurrence of 2,3-Dihydroxybutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxybutanoic acid

Cat. No.: B1641195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid is a chiral molecule possessing two stereogenic centers, which gives rise to four distinct stereoisomers: the erythro pair, (2R,3R) and (2S,3S), and the threo pair, (2R,3S) and (2S,3R).^[1] These stereoisomers, while structurally similar, can exhibit significantly different biological activities and metabolic fates. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these stereoisomers across various biological systems, details their biosynthetic pathways where known, and presents established experimental protocols for their extraction, separation, and analysis. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Natural Occurrence of Stereoisomers

The presence and abundance of **2,3-dihydroxybutanoic acid** stereoisomers are highly specific to the biological context, with particular isomers identified in humans, plants, and microorganisms.

In Humans

In human metabolism, two stereoisomers of **2,3-dihydroxybutanoic acid** have been identified with distinct physiological and pathological relevance.

- **(2S,3R)-2,3-dihydroxybutanoic acid:** This threo-isomer is a normally occurring carboxylic acid found in human blood and urine.^[2] Notably, its urinary levels are significantly elevated in patients with Type 1 diabetes mellitus, suggesting its potential as a biomarker for this metabolic disorder.^{[2][3]}
- **(2R,3S)-2,3-dihydroxybutanoic acid:** In contrast, this threo-isomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes.^[4] This stereoisomer serves as a biomarker for the presence of these specific cancer-associated mutations.^[2] Nuclear magnetic resonance studies have indicated that the (2R,3R)-diastereomer (4-deoxyerythronic acid) is not typically present in normal human urine.^[5] An earlier report also noted that 4-deoxythreonic acid is found in larger quantities in human urine compared to 4-deoxyerythronic acid.^[5]

In Plants

2,3-Dihydroxybutanoic acid has been identified as a constituent of the plant genus *Corydalis*, which is known for its use in traditional medicine.^[6] However, the specific stereoisomer(s) present in these plants have not yet been fully characterized. Further research is required to isolate and identify the exact stereochemical configuration of the **2,3-dihydroxybutanoic acid** produced by *Corydalis* species.

In Bacteria and Fungi

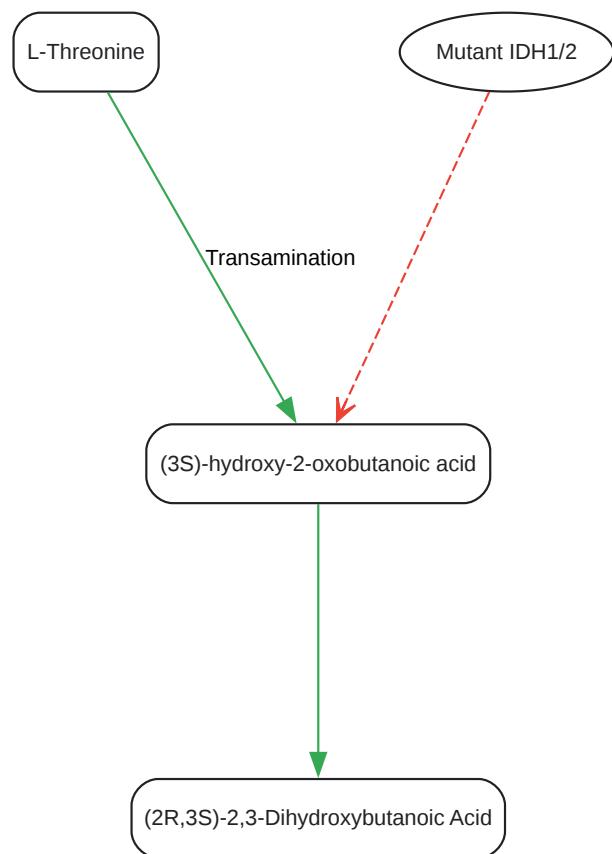
Currently, there is limited specific information available on the natural occurrence of **2,3-dihydroxybutanoic acid** stereoisomers in bacteria and fungi. While these microorganisms are known to produce a wide array of organic acids, the presence and stereochemistry of **2,3-dihydroxybutanoic acid** in their metabolomes remain an area for future investigation.

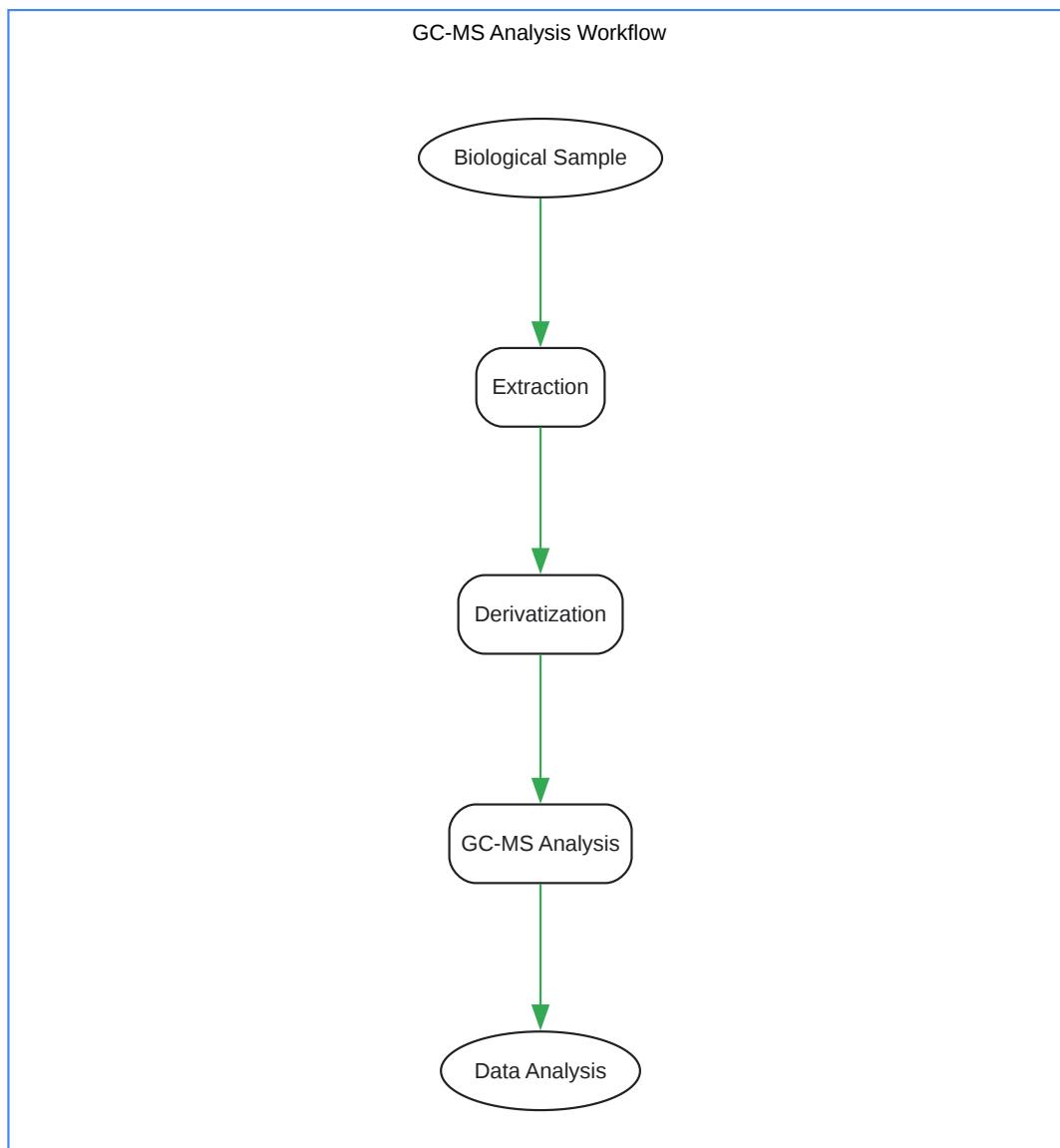
Quantitative Data

The following table summarizes the available quantitative data on the occurrence of **2,3-dihydroxybutanoic acid** stereoisomers.

Stereoisomer	Biological Matrix	Condition	Concentration/Level	Citation(s)
(2S,3R)	Human Urine	Type 1 Diabetes Mellitus	Significantly elevated	[2][3]
(2R,3S)	Human Plasma	Acute Myeloid Leukemia (with IDH1/2 mutations)	Significantly elevated	[2][4]

Biosynthesis of 2,3-Dihydroxybutanoic Acid Stereoisomers


The biosynthetic pathways for the production of **2,3-dihydroxybutanoic acid** are stereospecific and are beginning to be elucidated, particularly in the context of human disease.


Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)

In AML patients with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, enabling them to catalyze the reduction of α -keto acids. The proposed pathway for the formation of (2R,3S)-**2,3-dihydroxybutanoic acid** involves two main steps:

- Transamination of L-Threonine: The amino acid L-threonine is converted to its α -keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid.[2]
- Reduction by Mutant IDH1/2: The mutant IDH1 and IDH2 enzymes then reduce the α -keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, yielding (2R,3S)-**2,3-dihydroxybutanoic acid**.[2]

Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in AML

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (2R,3S)-2,3-Dihydroxybutyric acid sodium salt hydrate ≥97.0% (GC) [sigmaaldrich.com]
- 4. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of 2,3-Dihydroxybutanoic Acid Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1641195#natural-occurrence-of-2-3-dihydroxybutanoic-acid-stereoisomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com